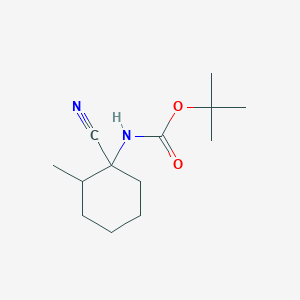

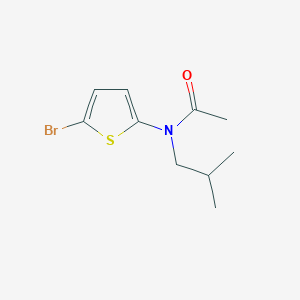

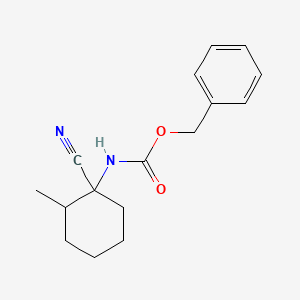

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is a type of tert-butyl carbamate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of “tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate” is C13H22N2O2. The average mass is 238.33 g/mol .Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学研究应用

Synthesis of Novel Benzimidazoles

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate: is utilized in the synthesis of novel benzimidazole compounds. These compounds have shown broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .

Development of Cephalosporin Antibiotics

This compound serves as an important intermediate in the synthesis of ceftolozane , a new fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Crystallography and Polymorphism Studies

The compound’s polymorphic forms have been studied using single crystal X-ray diffraction. Understanding the different polymorphs can lead to insights into conformational variations, hydrogen bonding networks, and crystal packing, which are crucial for the development of pharmaceuticals .

Organic Synthesis Reagent

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate: is used as a reagent in organic synthesis, particularly in the preparation of other complex organic compounds through various synthetic schemes involving amination, reduction, esterification, and condensation steps .

Chemical Crystallography

In chemical crystallography, the compound aids in the identification of π···H interactions that precipitate conformational variations. This is essential for the design and synthesis of new materials with desired properties .

Intermediate for Conducting Polymers

The compound is also used as a monomer building block for creating conducting polymers. These polymers have applications in electronics, energy storage, and as sensors .

Ligand for Redox-Active Complexes

It finds use as a ligand for redox-active complexes in coordination chemistry. These complexes have potential applications in catalysis and as functional materials in various chemical processes .

Pharmaceutical Research

Lastly, tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate is involved in pharmaceutical research for the development of new drugs. Its role as an intermediate allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .

属性

IUPAC Name |

tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPCMGQEOQZPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)